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Compound of Interest

Compound Name: 3-(Phenoxymethyl)azetidine

Cat. No.: B15266567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of the predicted spectroscopic data for the compound

3-(Phenoxymethyl)azetidine. Due to the limited availability of experimental data in public-

access databases and literature, this document presents computationally predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid

researchers in the identification and characterization of this molecule. Detailed, standardized

experimental protocols for acquiring such spectra are also provided, alongside a graphical

representation of the general workflow for spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-
(Phenoxymethyl)azetidine. These values were computationally generated and should be

used as a reference for comparison with experimental data.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Phenoxymethyl)azetidine
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

H-1 (NH) 2.5 - 3.5 br s

H-2, H-4 (CH₂) 3.6 - 3.8 t

H-2', H-4' (CH₂) 3.8 - 4.0 t

H-3 (CH) 3.3 - 3.5 m

H-5 (OCH₂) 4.1 - 4.3 d

H-Ar (ortho) 6.9 - 7.0 d

H-Ar (meta) 7.2 - 7.3 t

H-Ar (para) 6.8 - 6.9 t

Note: Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Multiplicities are

abbreviated as: br s (broad singlet), t (triplet), m (multiplet), d (doublet).

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Phenoxymethyl)azetidine

Carbon Predicted Chemical Shift (ppm)

C-2, C-4 50 - 55

C-3 35 - 40

C-5 (OCH₂) 70 - 75

C-Ar (ipso) 158 - 160

C-Ar (ortho) 114 - 116

C-Ar (meta) 129 - 131

C-Ar (para) 120 - 122

Note: Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15266567?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15266567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for 3-(Phenoxymethyl)azetidine

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch 3300 - 3500 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium-Strong

C-O Stretch (Ether) 1200 - 1250 Strong

C-N Stretch 1100 - 1200 Medium

Predicted Mass Spectrometry (MS) Data
Table 4: Predicted m/z Peaks for 3-(Phenoxymethyl)azetidine

Ion Predicted m/z

[M]⁺ 163.10

[M+H]⁺ 164.11

[M-C₇H₇O]⁺ 70.06

[C₇H₇O]⁺ 107.05

Note: M represents the molecular ion. The fragmentation pattern is predicted and may vary

based on the ionization method.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small

organic molecules like 3-(Phenoxymethyl)azetidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15266567?utm_src=pdf-body
https://www.benchchem.com/product/b15266567?utm_src=pdf-body
https://www.benchchem.com/product/b15266567?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15266567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. Ensure the

sample is fully dissolved.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample and solvent.

Acquire a ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise

ratio (typically 8-16 scans).

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required

compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

Thin Film (for solids): Dissolve the solid in a volatile solvent, deposit the solution onto a

KBr or NaCl plate, and allow the solvent to evaporate.
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KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium

bromide (KBr) and press the mixture into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or the KBr pellet without the

sample.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI).

Data Acquisition:

Introduce the sample into the ion source.

For ESI, the sample solution is infused directly or via a liquid chromatograph. The solvent

is evaporated, and the analyte is ionized.

For EI, the sample is vaporized and then bombarded with a high-energy electron beam.

The resulting ions are accelerated into the mass analyzer, where they are separated

based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the characterization of a synthesized

chemical compound using various spectroscopic techniques.
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Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-(Phenoxymethyl)azetidine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15266567#spectroscopic-data-for-3-phenoxymethyl-
azetidine-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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